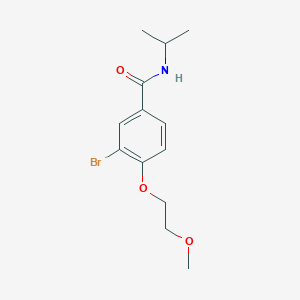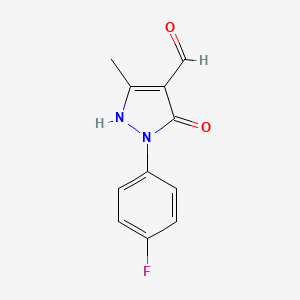![molecular formula C17H21NO3S B4839921 N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4839921.png)
N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxyphenyl group, a propan-2-yl group, and a benzene-1-sulfonamide moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation: The intermediate is then reacted with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound in the development of antimicrobial agents.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industrial Applications: Utilized in the synthesis of other chemical intermediates or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in microorganisms. This inhibition disrupts the production of folic acid, leading to the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Unique due to its specific substituents and sulfonamide moiety.
N-[(4-METHOXYPHENYL)METHYL]-4-(METHYL)BENZENE-1-SULFONAMIDE: Similar structure but with a methyl group instead of a propan-2-yl group.
N-[(4-HYDROXYPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its combination of a methoxyphenyl group and a propan-2-yl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)15-6-10-17(11-7-15)22(19,20)18-12-14-4-8-16(21-3)9-5-14/h4-11,13,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVSNCKJYREAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethylphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839855.png)
METHANONE](/img/structure/B4839856.png)

![METHYL 3-[2-(AZEPAN-1-YL)-2-OXOETHYL]-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4839868.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4839896.png)
![4-[((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4839901.png)
![5,7-DIMETHYL-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4839906.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)

![1,2,4,5-Tetrafluoro-3-[(4-nitrophenyl)methoxy]benzene](/img/structure/B4839927.png)
![3-[(2-methoxy-5-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4839930.png)
